3-chloro-5-methyl-1H-indole-2-carboxylic acid
Overview
Description
3-chloro-5-methyl-1H-indole-2-carboxylic acid is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community . The indole molecule has seven positions to accommodate different substitutions . Thus, the new derivatives of the indole can be synthesized according to these seven positions . Studies have shown that sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .Molecular Structure Analysis
The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In route k, NaClO2 salt and NaH2PO4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .Scientific Research Applications
Indole Synthesis
Indole compounds, like 3-chloro-5-methyl-1H-indole-2-carboxylic acid, are pivotal in the realm of organic synthesis. Taber and Tirunahari (2011) provide a comprehensive classification of indole synthesis methods, highlighting the versatility and significance of indole structures in organic chemistry. The classification encompasses various strategies for constructing the indole nucleus, emphasizing the methodological diversity and the vast potential for creating bioactive indole derivatives (Taber & Tirunahari, 2011).
Biocatalyst Inhibition by Carboxylic Acids
Research on carboxylic acids, including this compound, has explored their role as biocatalyst inhibitors. Jarboe et al. (2013) discuss the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, used for fermentative production of various chemicals. These acids, at certain concentrations, inhibit microbial growth, posing a challenge for biotechnological applications and suggesting the need for metabolic engineering strategies to enhance microbial tolerance (Jarboe et al., 2013).
Drug Synthesis Applications
Levulinic acid (LEV), derived from biomass and related structurally to carboxylic acids like this compound, has been identified as a key building block in drug synthesis. Zhang et al. (2021) review the application of LEV in various medical fields, underscoring its potential in cancer treatment and as a raw material for synthesizing drugs. This showcases the broader applicability of carboxylic acid derivatives in medicinal chemistry, providing a cleaner and cost-effective route for drug development (Zhang et al., 2021).
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives, sharing structural similarities with this compound, have been studied for their anticancer properties. De et al. (2011) emphasize the significance of the 3-phenyl acrylic acid functionality in cinnamic acids, which has led to the development of numerous anticancer agents. This highlights the potential for compounds like this compound to serve as precursors or active agents in the development of anticancer therapies (De et al., 2011).
Mechanism of Action
Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Safety and Hazards
Future Directions
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Properties
IUPAC Name |
3-chloro-5-methyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-3-7-6(4-5)8(11)9(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCWHEXQDFHGOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057404-44-0 | |
Record name | 3-chloro-5-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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